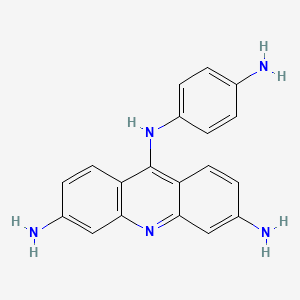
N9-(4-Aminophenyl)-3,6,9-acridinetriamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N9-(4-Aminophenyl)-3,6,9-acridinetriamine is an organic compound with the molecular formula C19H16N4 This compound is known for its unique structure, which includes an acridine core substituted with an aminophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N9-(4-Aminophenyl)-3,6,9-acridinetriamine typically involves the condensation of acridine derivatives with aminophenyl compounds. One common method includes the reaction of 9-chloroacridine with 4-aminophenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions such as temperature and pressure. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
N9-(4-Aminophenyl)-3,6,9-acridinetriamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
科学研究应用
N9-(4-Aminophenyl)-3,6,9-acridinetriamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its potential anticancer properties due to its ability to interact with DNA.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of N9-(4-Aminophenyl)-3,6,9-acridinetriamine involves its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can lead to inhibition of DNA replication and transcription, ultimately affecting cell proliferation. The molecular targets include DNA polymerase and topoisomerase enzymes, which are crucial for DNA synthesis and repair.
相似化合物的比较
Similar Compounds
4-Aminobiphenyl: Another aromatic amine with similar DNA intercalating properties.
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and DNA intercalator.
Dapsone: A sulfone compound with antimicrobial properties, structurally similar due to the presence of an amino group.
Uniqueness
N9-(4-Aminophenyl)-3,6,9-acridinetriamine is unique due to its specific substitution pattern on the acridine core, which imparts distinct chemical and biological properties
属性
CAS 编号 |
76015-33-3 |
|---|---|
分子式 |
C19H17N5 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
9-N-(4-aminophenyl)acridine-3,6,9-triamine |
InChI |
InChI=1S/C19H17N5/c20-11-1-5-14(6-2-11)23-19-15-7-3-12(21)9-17(15)24-18-10-13(22)4-8-16(18)19/h1-10H,20-22H2,(H,23,24) |
InChI 键 |
UWOVKSLBXBRCJZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


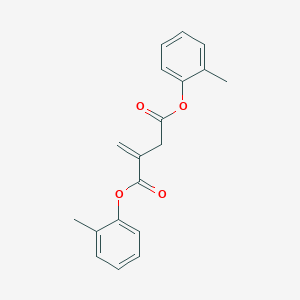
![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
![Methyl [3-(morpholin-4-yl)propyl]carbamodithioate](/img/structure/B14443130.png)
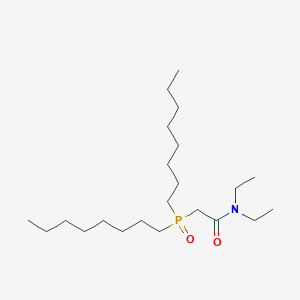
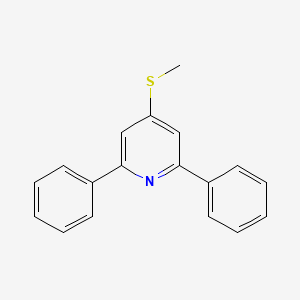
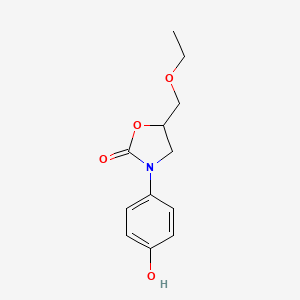
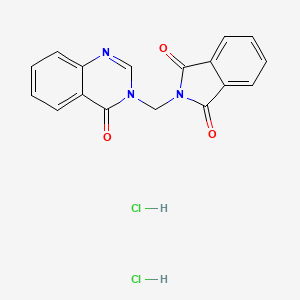
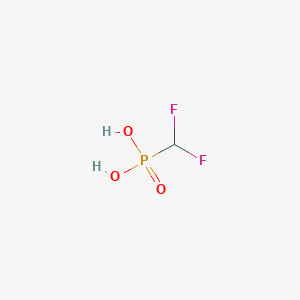
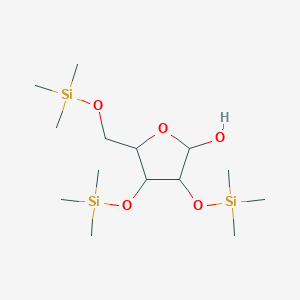
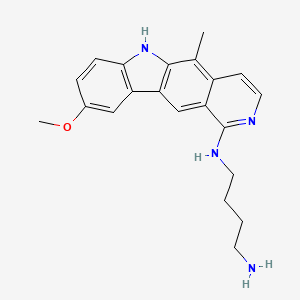

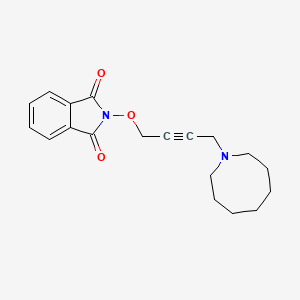
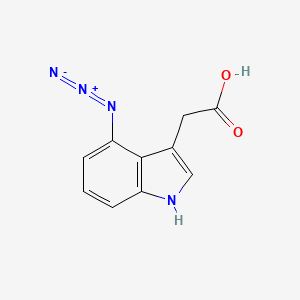
![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
